molecular formula C13H15BrClNO B8239624 6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B8239624
M. Wt: 316.62 g/mol
InChI Key: NCDFMUFVGQUMIH-UHFFFAOYSA-N
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Description

6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a synthetic organic compound with the molecular formula C13H17BrClNO This compound is characterized by a spirocyclic structure, which includes an indene moiety fused to a piperidine ring The presence of a bromine atom at the 6th position of the indene ring and a hydrochloride salt form enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indene Moiety: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The indene ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

    Spirocyclization: The brominated indene is reacted with a piperidine derivative under conditions that promote spirocyclization, such as heating in the presence of a base.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromospiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride

Uniqueness

6-Bromospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 6th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-bromospiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c14-10-2-1-9-8-13(3-5-15-6-4-13)12(16)11(9)7-10;/h1-2,7,15H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFMUFVGQUMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C2=O)C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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